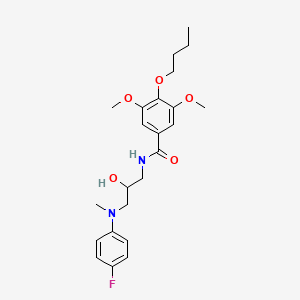
5,10,15,20-Tetrakis(4-chlorophenyl)-1,2,3,4,5,6,9,10,11,12,13,14,15,16,19,20,21,22,23,24-icosahydroporphyrin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,10,15,20-Tetrakis(4-chlorophenyl)-1,2,3,4,5,6,9,10,11,12,13,14,15,16,19,20,21,22,23,24-icosahydroporphyrin is a synthetic porphyrin derivative. Porphyrins are a group of organic compounds, many of which occur naturally, such as heme and chlorophyll. These compounds are characterized by their large, conjugated ring structures, which allow them to participate in a variety of chemical reactions. The specific compound is notable for its four chlorophenyl groups attached to the porphyrin ring, which can influence its chemical properties and reactivity .
Métodos De Preparación
The synthesis of 5,10,15,20-Tetrakis(4-chlorophenyl)-1,2,3,4,5,6,9,10,11,12,13,14,15,16,19,20,21,22,23,24-icosahydroporphyrin typically involves the condensation of pyrrole with 4-chlorobenzaldehyde under acidic conditions. This reaction forms the porphyrin macrocycle, which can then be reduced to the icosahydroporphyrin form. Industrial production methods may involve similar synthetic routes but optimized for larger scale production, including the use of continuous flow reactors and more efficient purification techniques .
Análisis De Reacciones Químicas
5,10,15,20-Tetrakis(4-chlorophenyl)-1,2,3,4,5,6,9,10,11,12,13,14,15,16,19,20,21,22,23,24-icosahydroporphyrin can undergo a variety of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidized derivatives, often using reagents such as hydrogen peroxide or other peroxides.
Reduction: Reduction reactions can convert the porphyrin ring to a more reduced state, often using reagents like sodium borohydride.
Substitution: The chlorophenyl groups can participate in substitution reactions, where the chlorine atoms are replaced by other functional groups.
Aplicaciones Científicas De Investigación
5,10,15,20-Tetrakis(4-chlorophenyl)-1,2,3,4,5,6,9,10,11,12,13,14,15,16,19,20,21,22,23,24-icosahydroporphyrin has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including oxidation and reduction reactions.
Biology: This compound can be used as a model system for studying the behavior of natural porphyrins, such as heme and chlorophyll.
Industry: It can be used in the development of new materials, such as light-harvesting systems for solar cells.
Mecanismo De Acción
The mechanism of action of 5,10,15,20-Tetrakis(4-chlorophenyl)-1,2,3,4,5,6,9,10,11,12,13,14,15,16,19,20,21,22,23,24-icosahydroporphyrin involves its ability to participate in electron transfer reactions. The conjugated ring system allows it to absorb light and transfer electrons, making it useful in photodynamic therapy and other applications. The chlorophenyl groups can also influence its reactivity and interactions with other molecules .
Comparación Con Compuestos Similares
Similar compounds to 5,10,15,20-Tetrakis(4-chlorophenyl)-1,2,3,4,5,6,9,10,11,12,13,14,15,16,19,20,21,22,23,24-icosahydroporphyrin include other porphyrin derivatives, such as:
5,10,15,20-Tetrakis(4-methylphenyl)porphyrin: This compound has methyl groups instead of chlorophenyl groups, which can affect its reactivity and solubility.
5,10,15,20-Tetrakis(4-nitrophenyl)porphyrin: The nitro groups can make this compound more electron-withdrawing, influencing its chemical behavior.
5,10,15,20-Tetrakis(4-carboxyphenyl)porphyrin: The carboxyl groups can increase the compound’s solubility in water and its ability to form hydrogen bonds.
Propiedades
Fórmula molecular |
C44H44Cl4N4 |
|---|---|
Peso molecular |
770.7 g/mol |
Nombre IUPAC |
5,10,15,20-tetrakis(4-chlorophenyl)-1,2,3,4,5,6,9,10,11,12,13,14,15,16,19,20,21,22,23,24-icosahydroporphyrin |
InChI |
InChI=1S/C44H44Cl4N4/c45-29-9-1-25(2-10-29)41-33-17-19-35(49-33)42(26-3-11-30(46)12-4-26)37-21-23-39(51-37)44(28-7-15-32(48)16-8-28)40-24-22-38(52-40)43(36-20-18-34(41)50-36)27-5-13-31(47)14-6-27/h1-17,19,22,24,33-44,49-52H,18,20-21,23H2 |
Clave InChI |
FITLBQVTEKLCRD-UHFFFAOYSA-N |
SMILES canónico |
C1CC2C(C3C=CC(N3)C(C4CCC(N4)C(C5C=CC(N5)C(C1N2)C6=CC=C(C=C6)Cl)C7=CC=C(C=C7)Cl)C8=CC=C(C=C8)Cl)C9=CC=C(C=C9)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2-Fluoro-benzyl)-[4-(1H-pyrrolo[2,3-b]pyridin-4-yl)-benzyl]-amine](/img/structure/B13406009.png)


![2-Amino-1-[2-(trifluoromethyl)phenyl]propan-1-one](/img/structure/B13406029.png)
![N-((2'-(1H-Tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)pentanamide](/img/structure/B13406043.png)


![1,3-bis[2-(4,5-dihydro-1H-imidazol-2-yl)phenyl]urea](/img/structure/B13406060.png)

![[(2R,3S,5R)-3-benzoyloxy-4,4-dimethyl-5-methylsulfonyloxyoxolan-2-yl]methyl benzoate](/img/structure/B13406079.png)

![2-[(1,2,3,6,7,8-Hexahydro-4-pyrenyl)carbonyl]benzoic Acid](/img/structure/B13406093.png)


